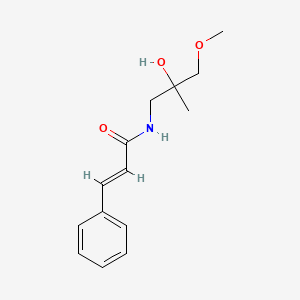

N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cinnamamides, including “N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide”, can be achieved from methyl cinnamates and phenylethylamines . This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied . The maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

Chemical Reactions Analysis

The chemical reactions involving cinnamamides are typically catalyzed by enzymes . For instance, the synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM . This reaction occurs under mild conditions and has a short residence time . The catalyst can be recycled or reused, providing a rapid and economical strategy for the synthesis and design of cinnamamide derivatives .

Wissenschaftliche Forschungsanwendungen

- N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide has shown antioxidant activity. Researchers have explored its potential as a natural antioxidant in food preservation and health supplements .

- Researchers have explored its derivatives for potential drug candidates due to its structural resemblance to biologically active molecules .

- 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, a precursor to N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, has been used to synthesize zinc-selective spiropyran-based fluorescent and photoregenerable receptors .

- Although specific studies on N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide’s antibacterial properties are limited, its structural features suggest potential antimicrobial applications. Further research is needed to explore this aspect .

- Some naturally occurring amines, such as serotonin and epinephrine, function as neurotransmitters in the body. Amide bonds play a critical role in the pharmaceutical industry .

- Researchers have optimized the synthesis process, including solvent choice (methanol vs. ethanol) and reaction conditions (steam bath duration). These optimizations enhance yield and efficiency .

Antioxidant Properties

Synthetic Chemistry and Medicinal Chemistry

Fluorescent and Photoregenerable Receptors

Antibacterial Activity

Biological Pathways and Neurotransmitters

Solvent and Reaction Optimization

Wirkmechanismus

Target of Action

N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide, also known as HMC, is a compound that has gained significant attention in the field of scientific research

Mode of Action

. This suggests that they may interact with targets involved in inflammation and pain signaling pathways.

Biochemical Pathways

. This suggests that they may affect multiple biochemical pathways related to these processes.

Eigenschaften

IUPAC Name |

(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(17,11-18-2)10-15-13(16)9-8-12-6-4-3-5-7-12/h3-9,17H,10-11H2,1-2H3,(H,15,16)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBPDDQMEGTVQT-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CC=C1)(COC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CC=C1)(COC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide](/img/structure/B2420199.png)

![2-Chloro-1-[4-(4,5,6,7-tetrahydrobenzotriazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2420200.png)

![2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2420201.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2420205.png)

![1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2420214.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2420215.png)